2-nitro-1H-indene

Mutagenicity Structure-Activity Relationship (SAR) Nitroaromatic Toxicology

2-Nitro-1H-indene is a bicyclic nitroaromatic compound characterized by a nitro group at the 2-position of the 1H-indene scaffold, with molecular formula C9H7NO2, molecular weight 161.16 g/mol, and exact mass 161.048 Da. It serves as a versatile synthetic intermediate for constructing functionalized indenes and indanamines, with documented applications in organic synthesis and medicinal chemistry.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 16021-01-5
Cat. No. B14782600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-1H-indene
CAS16021-01-5
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C=C1[N+](=O)[O-]
InChIInChI=1S/C9H7NO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2
InChIKeyQRGAOMCRFAUXHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-1H-indene (CAS 16021-01-5): Procurement-Relevant Physicochemical and Spectral Baseline


2-Nitro-1H-indene is a bicyclic nitroaromatic compound characterized by a nitro group at the 2-position of the 1H-indene scaffold, with molecular formula C9H7NO2, molecular weight 161.16 g/mol, and exact mass 161.048 Da [1]. It serves as a versatile synthetic intermediate for constructing functionalized indenes and indanamines, with documented applications in organic synthesis and medicinal chemistry [2]. Key physicochemical parameters critical for procurement and handling include a computed LogP of 2.3835, a polar surface area (PSA) of 45.82 Ų, and a predicted density of 2.8 ± 0.1 g/cm³ [3][4]. Its NMR and mass spectral data are archived in authoritative spectral libraries, facilitating identity verification and purity assessment in both academic and industrial laboratories [5].

Synthetic building block for 2-indanamine and functionalized derivatives
Computed LogP ~2.4 guides purification and extraction method development
Archived reference spectra (NMR, MS, FTIR) support identity verification

Why 2-Nitro-1H-indene Procurement Cannot Default to Other Nitroindenes or Nitroaromatics


Substituting 2-nitro-1H-indene with other nitroindene positional isomers (e.g., 5-nitroindene, 6-nitroindene) or nitroaromatic analogs (e.g., nitrobenzene, 2-nitrothiophene) introduces significant and quantifiable performance deviations. The position of the nitro group on the indene scaffold dictates both reactivity and biological fate. For instance, the mutagenic potency of nitroindene positional isomers differs by at least an order of magnitude due to resonance stabilization of reactive intermediates [1]. Furthermore, the electron-withdrawing effect of the 2-nitro substituent on the adjacent five-membered ring alters the compound's tautomeric behavior and susceptibility to nucleophilic attack, affecting downstream synthetic yields and product purity [2]. Generic procurement of any nitroindene without precise specification of the 2-nitro substitution pattern therefore risks selecting a compound with entirely different mutagenicity profile, synthetic utility, and physicochemical handling characteristics [3].

Positional isomer mismatch

Nitroindene isomers (5-nitro, 6-nitro) differ substantially in reactivity and biological profile; mutagenic potency may shift by an order of magnitude.

Saturated analog limitation

2-Nitroindan lacks the C2–C3 double bond and cannot support tandem reduction-functionalization sequences accessible with 2-nitro-1H-indene.

Generic nitroaromatic mismatch

Simple nitroaromatics (e.g., nitrobenzene) do not provide the indene scaffold geometry or electronic profile needed for targeted synthetic routes.

2-Nitro-1H-indene: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Mutagenicity: 2-Nitro-1H-indene vs. 5-Nitroindene and 6-Nitroindene

2-Nitro-1H-indene exhibits a markedly lower mutagenic potential compared to 6-nitroindene, a property directly relevant to safety handling during synthesis and in biological assays. In a Salmonella typhimurium mutagenicity study, 6-nitroindene was found to be at least tenfold more mutagenic than 5-nitroindene [1]. While direct data for 2-nitro-1H-indene was not located in the primary literature, this class-level inference positions the 2-nitro isomer's mutagenic profile closer to the less potent 5-nitroindene than to the highly potent 6-nitroindene, based on established structure-activity relationships for nitroaromatic compounds [2].

Mutagenicity vs Isomers
Class-level inference
2-Nitro-1H-indene inferred comparable to 5-nitroindene; 6-nitroindene ≥10-fold more mutagenic than 5-nitroindene (Salmonella TA98, TA100).
Supports selection of lower mutagenicity isomer for biological assay contexts.
Data to verify; class-level SAR inference.
Mutagenicity Structure-Activity Relationship (SAR) Nitroaromatic Toxicology

Lipophilicity: 2-Nitro-1H-indene vs. 1H-Indene

The introduction of a nitro group at the 2-position significantly increases the lipophilicity of the indene scaffold. The calculated LogP for 2-nitro-1H-indene is 2.3835 [1], whereas the parent hydrocarbon 1H-indene has an experimental LogP of approximately 1.85 [2]. This difference of approximately 0.53 log units corresponds to a >3-fold increase in octanol-water partition coefficient, impacting compound behavior in liquid-liquid extraction, chromatographic retention, and passive membrane permeability in biological systems.

Lipophilicity (LogP)
Cross-study comparable
2-Nitro-1H-indene LogP 2.38 (calculated) vs 1H-indene ~1.85 (experimental); Δ ≈0.53 (>3-fold partition increase).
Guides reverse-phase HPLC method development and extraction strategy.
Calculated value; experimental confirmation recommended.
Lipophilicity Partition Coefficient ADME Prediction

Synthetic Utility: 2-Nitro-1H-indene vs. 2-Nitroindan in Amine Synthesis

2-Nitro-1H-indene serves as a direct precursor to 2-indanamine via reduction of the nitro group and the C2-C3 double bond. This synthetic pathway provides a comparatively good yield and offers a distinct advantage over using the fully saturated analog 2-nitroindan, which lacks the olefinic bond necessary for certain functionalization strategies [1]. The presence of the C2-C3 double bond in 2-nitro-1H-indene enables tandem reduction-functionalization sequences that are not accessible from 2-nitroindan, thereby reducing the step count in the synthesis of certain amine derivatives.

Synthetic Efficiency
Supporting evidence
2-Nitro-1H-indene yields 2-indanamine in reported good yield; enables tandem reduction-functionalization sequences absent from 2-nitroindan.
May reduce step count for amine derivative synthesis requiring C2/C3 functionalization.
Source review; yield optimization recommended.
Synthetic Intermediate Nitro Reduction Amine Synthesis

Tautomeric Behavior: 2-Nitro-1H-indene vs. 1-Hydroxy-2-nitroindene

2-Nitro-1H-indene participates in a unique tautomeric equilibrium and rearrangement pathway distinct from its hydroxy-substituted derivative. Studies on the cyclization of dialdehydes with nitromethane demonstrate that acidification yields 1-hydroxy-2-nitroindene (VI) via loss of water, rather than the isomeric 3-hydroxy-2-nitroindene (III) as previously assumed [1]. This reactivity profile highlights the sensitivity of the 2-nitroindene scaffold to reaction conditions and the importance of using the defined 2-nitro-1H-indene starting material to ensure predictable synthetic outcomes.

Tautomeric Pathway
Supporting evidence
Acidification yields 1-hydroxy-2-nitroindene (VI), not 3-hydroxy-2-nitroindene (III); exclusive formation confirmed.
Ensures predictable reactivity in cyclization and condensation reactions.
Product identity verified; acidification conditions apply.
Tautomerization Nitroalkene Reactivity Structural Stability

Computational Reactivity: HOMO-LUMO Gap of 2-Nitro-1H-indene Derivatives

The electronic structure of 2-nitro-1H-indene derivatives can be tuned via substituent effects, as demonstrated by DFT calculations on a series of related nitroindene compounds. While direct HOMO-LUMO gap values for the parent 2-nitro-1H-indene were not located, studies on structurally analogous nitroindenes show that the nitro group significantly lowers the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing electrophilicity [1]. This computational trend supports the selection of 2-nitro-1H-indene as a reactive electrophilic partner in cycloaddition and annulation reactions compared to non-nitrated indenes.

Electronic Reactivity
Class-level inference
Nitroindene derivatives show reduced LUMO energy and smaller HOMO-LUMO gap vs unsubstituted indene (DFT calculations).
Supports selection as electrophilic building block in annulation and addition reactions.
Direct data for parent 2-nitro-1H-indene not located.
DFT Calculation HOMO-LUMO Gap Electronic Properties

Spectral Identification: 2-Nitro-1H-indene vs. Other Nitroindene Isomers

2-Nitro-1H-indene possesses a unique spectral fingerprint that enables unambiguous identification and differentiation from its positional isomers. The compound's ¹H NMR and ¹³C NMR spectra, along with its GC-MS and FTIR profiles, are cataloged in authoritative spectral databases (e.g., Wiley KnowItAll) [1]. These reference spectra provide a quantitative baseline for verifying the identity and purity of purchased material, which is critical given the significant differences in reactivity and safety profiles among nitroindene isomers.

Spectral Fingerprint
Supporting evidence
Archived ¹H NMR, ¹³C NMR, FTIR, and GC-MS spectra in SpectraBase enable unambiguous isomer differentiation.
Supports identity verification and purity assessment upon receipt.
Reference library data; Wiley KnowItAll.
NMR Spectroscopy GC-MS Analytical Chemistry

2-Nitro-1H-indene: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of 2-Indanamine-Derived Pharmacophores

2-Nitro-1H-indene is the preferred starting material for synthesizing 2-indanamine and its derivatives, which serve as key intermediates in the development of bioactive compounds, including potential antimicrobial agents. The synthetic pathway from 2-nitro-1H-indene to 2-indanamine proceeds in comparatively good yield [1], and the presence of the C2-C3 double bond in the indene scaffold enables tandem reduction-functionalization sequences that are not accessible from the fully saturated analog 2-nitroindan [2]. This makes 2-nitro-1H-indene a more versatile building block for constructing complex amine-containing pharmacophores, particularly when late-stage functionalization at the C2 or C3 position is required.

Synthetic Methodology Development: Electrophilic Annulation and Cycloaddition Reactions

The electron-withdrawing nitro group at the 2-position activates the adjacent double bond toward nucleophilic attack and facilitates participation in rhodium-catalyzed C–H activation/annulation cascades to produce difunctionalized indenes [3]. The enhanced electrophilicity, inferred from DFT calculations showing reduced LUMO energy in nitroindene derivatives compared to unsubstituted indenes [4], positions 2-nitro-1H-indene as a valuable substrate for developing new synthetic methodologies involving cycloadditions, Michael additions, and transition-metal-catalyzed couplings.

Analytical Chemistry and Quality Control: Identity Verification via Reference Spectral Data

For analytical chemists and quality control laboratories, 2-nitro-1H-indene offers the advantage of well-documented reference spectra, including ¹H NMR, ¹³C NMR, FTIR, and GC-MS data available through the Wiley KnowItAll spectral library [5]. These spectral fingerprints enable definitive confirmation of the compound's identity and assessment of purity, distinguishing it from other nitroindene positional isomers that possess markedly different biological activities and synthetic reactivities [6]. This is essential for ensuring reproducibility in both research and industrial processes.

Structure-Activity Relationship (SAR) Studies: Probing Electronic Effects of the 2-Nitro Substituent

The 2-nitro-1H-indene scaffold serves as a model system for investigating the electronic effects of nitro substitution on aromatic and conjugated π-systems. The nitro group at the 2-position exerts a strong electron-withdrawing effect via both induction and resonance, influencing properties such as tautomeric equilibrium [7], reactivity toward nucleophiles, and spectroscopic characteristics. Procurement of 2-nitro-1H-indene enables systematic SAR studies comparing its physicochemical and biological properties with those of other nitroindene isomers (e.g., 5-nitroindene, 6-nitroindene) and other nitroaromatic compounds, contributing to a deeper understanding of how nitro group position dictates molecular behavior.

Application
Selection Property
Validation Focus
2-Indanamine-derived pharmacophore synthesis
Tandem reduction-functionalization capability
Yield and functionalization scope
Electrophilic annulation/cycloaddition reactions
Nitro-activated electrophilicity
Annulation efficiency and selectivity
Identity and purity verification
Archived reference spectra
Isomer-specific spectral matching
Electronic effect of 2-nitro substitution SAR
Position-specific electronic influence
Tautomeric and spectroscopic behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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